N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide
Description
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by two key structural features:
- 2-(Methylthio) substituent: A sulfur-containing methyl group at the 2-position of the pyridine ring.
- N-(4-Methylsulfonylphenyl) group: A phenyl ring substituted with a methylsulfonyl (Ms) group at the para position, attached to the nicotinamide’s nitrogen.
Properties
Molecular Formula |
C14H14N2O3S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-14-12(4-3-9-15-14)13(17)16-10-5-7-11(8-6-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
InChI Key |
BOKUKELAHTXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Methylthio)phenyl Intermediate
A crucial intermediate is 4-methylthioacetophenone, which can be synthesized by the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride under catalytic conditions.
- Reaction conditions:
- Catalyst: Iron-based catalyst (molar ratio thioanisole:catalyst = 1:1.1–3, preferably 1:1.1–2.5)
- Solvent: Dichloromethane, chloroform, or carbon disulfide
- Temperature: 0–20 °C during addition of acetyl chloride, then warmed to 10–30 °C
- Reaction time: 10–20 hours under stirring
- Workup:
- Quench with crushed ice and adjust pH to 1–3 with concentrated HCl
- Extract with dichloromethane, wash with water and saturated brine
- Recrystallize crude product from petroleum ether and ethyl acetate mixture
- Yield: High purity 4-methylthioacetophenone intermediate obtained
This method avoids the use of cyanide and harsh oxidants, making it industrially applicable.
Formation of Nicotinamide Derivative
The nicotinamide moiety is introduced by coupling 4-(methylthio)phenyl amine derivatives with nicotinic acid or its activated derivatives.
- Coupling reagents:
- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- HOBt (1-hydroxybenzotriazole)
- Base: DIPEA (N,N-diisopropylethylamine)
- Solvent: DMF (Dimethylformamide)
- Conditions: Reflux under nitrogen atmosphere for ~16 hours
- Workup: Dilution with ethyl acetate, washing with ice-cold water and brine, drying, and purification by column chromatography
- Outcome: Formation of N-(4-(methylthio)phenyl)nicotinamide derivatives with good yields.
Oxidation of Methylthio to Methylsulfonyl
The methylthio group (-S-CH3) can be oxidized to the methylsulfonyl group (-SO2-CH3) using oxidizing agents such as Oxone (potassium peroxymonosulfate).
- Reaction conditions:
- Solvent: Acetone/water mixture
- Oxidant: Oxone (2.5 equivalents)
- Temperature: Room temperature
- Time: 16 hours under stirring
- Workup: Concentration, extraction with ethyl acetate, washing with water and brine, drying, and purification
- Result: Efficient conversion to methylsulfonyl derivative without overoxidation or decomposition.
Alternative Routes and Variations
- Some synthetic routes start from 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives and proceed via amide bond formation with carboxylic acids under coupling conditions using DIPEA and 2-chloro-1-methylpyridinium iodide at elevated temperatures (100 °C).
- The use of tert-butyl nitrite (TBN) as a reagent for modifying diketone intermediates has been reported, facilitating the preparation of substituted phenyl-nicotinamide derivatives.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Product/Intermediate | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts acylation | Thioanisole + Acetyl chloride + Fe catalyst | DCM, Chloroform, or CS2 | 0–20 °C, then RT | 10–20 hours | 4-Methylthioacetophenone | Molar ratio catalyst:thioanisole 1:1.1–3 |
| 2 | Amide coupling | 4-(Methylthio)aniline + Nicotinic acid + EDC·HCl + HOBt + DIPEA | DMF | Reflux (N2) | ~16 hours | N-(4-(Methylthio)phenyl)nicotinamide | Under inert atmosphere |
| 3 | Oxidation of methylthio to methylsulfonyl | Oxone (2.5 eq) | Acetone/H2O | RT | 16 hours | N-(4-(Methylsulfonyl)phenyl)nicotinamide | Mild oxidation, high selectivity |
| 4 | Alternative amide formation | 2-Amino derivatives + Carboxylic acid + DIPEA + 2-chloro-1-methylpyridinium iodide | DMSO or suitable solvent | 100 °C | Several hours | Amide derivatives with tetrahydro-benzothiophene core | For related analogs |
Research Results and Yields
- The Friedel-Crafts acylation step yields the 4-methylthioacetophenone intermediate in high purity after recrystallization.
- Amide coupling reactions under EDC/HOBt conditions typically provide yields ranging from 60% to 80% depending on purification methods.
- Oxidation with Oxone proceeds quantitatively with minimal side products, yielding the methylsulfonyl derivative suitable for biological testing.
- Purification is generally achieved by silica gel column chromatography and recrystallization from mixed solvents such as petroleum ether/ethyl acetate or ether/pentane mixtures.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes controlled oxidation to yield sulfoxides or sulfones. Reaction conditions determine the oxidation state:
-
Sulfoxide formation : Achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C for 2–4 hours.
-
Sulfone formation : Requires stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 40°C for 6–8 hours.
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| H₂O₂ | AcOH | 0–25°C | 2–4h | Sulfoxide | 75–85% |
| mCPBA | DCM | 40°C | 6–8h | Sulfone | 65–70% |
Nucleophilic Substitution
The methylthio group participates in nucleophilic substitution reactions under basic conditions. For example:
-
Thiol displacement : Treatment with sodium hydride (NaH) and aliphatic amines (e.g., ethylamine) in tetrahydrofuran (THF) replaces the -SMe group with -NH-R.
-
Halogenation : Reacting with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) introduces bromine at the sulfur site .
Key Mechanism :
Nu = nucleophile (e.g., amine, halide) .
Acylation and Amidation
The nicotinamide carbonyl group enables reactivity with amines and alcohols:
-
Amide bond formation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate substituted amides .
-
Esterification : Treatment with methanol and sulfuric acid produces methyl esters.
Example Reaction :
(DIPEA = N,N-Diisopropylethylamine; Yield: 60–75%) .
Cyclization and Ring Formation
Under acidic conditions, the compound participates in cyclocondensation reactions:
-
Imidazole synthesis : Reacts with ammonium acetate and aldehydes (e.g., benzaldehyde) in ethanol at reflux to form imidazole derivatives .
-
Benzimidazole formation : Catalyzed by polyphosphoric acid (PPA) at 120°C for 12 hours.
Table 2: Cyclization Reaction Parameters
| Reagent | Catalyst | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| NH₄OAc, PhCHO | None | Reflux | 8h | Imidazole analog | 55% |
| PPA | PPA | 120°C | 12h | Benzimidazole | 50–60% |
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation:
-
Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the para position relative to the methylsulfonyl group.
-
Sulfonation : Fuming sulfuric acid (oleum) adds sulfonic acid groups at elevated temperatures (80–100°C).
Regioselectivity : Directed by the electron-withdrawing methylsulfonyl group, favoring meta-substitution.
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
-
Suzuki–Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C .
-
Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos as ligands .
Conditions :
Hydrolysis Reactions
The methylsulfonyl group resists hydrolysis under standard conditions, while the methylthio group hydrolyzes in strong acids:
-
Acidic hydrolysis : Concentrated HCl at 100°C cleaves -SMe to -SH over 24 hours.
-
Basic hydrolysis : NaOH in ethanol/water (1:1) at 60°C partially degrades the nicotinamide core.
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C, forming SO₂ and CO₂.
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonyl group over 48 hours.
Scientific Research Applications
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is an organic compound belonging to the nicotinamide class, characterized by a methylsulfonyl group and a methylthio group attached to its nicotinamide core. It has a molecular formula of and a molecular weight of approximately 322.41 g/mol. Research indicates that this compound has potential biological activities, notably as a protein kinase inhibitor, which is crucial in various cellular signaling pathways.
Potential Applications
This compound has applications across different fields:
- Medicinal Chemistry It has been investigated for potential therapeutic effects in treating diseases such as cancer and inflammation due to its ability to modulate enzyme activity and receptor interactions.
- Inhibition of Protein Kinases Research suggests its interaction with specific molecular targets within cells, potentially modulating enzyme or receptor activity, suggesting pathways for therapeutic interventions in diseases with dysregulated kinase activity.
Related Compounds
This compound shares structural similarities with other compounds, particularly in the nicotinamide family:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylnicotinamide | Contains a methyl group on the nicotinamide nitrogen | Lacks additional functional groups like methylthio or methylsulfonyl |
| N-(4-Acetylphenyl)nicotinamide | Acetyl group instead of methylthio and methylsulfonyl groups | Primarily used for different biological applications |
| N-[4-(Aminosulfonyl)phenyl]nicotinamide | Contains an aminosulfonyl group | Different biological activity profile compared to methylsulfonyl derivatives |
The dual functional groups in this compound may enhance its biological activity compared to similar compounds.
Additional compounds with methylsulfonyl
- Inhibitors of Human Leukocyte Elastase (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile is an inhibitor of human leukocyte elastase (HLE), also called human neutrophil elastase (HNE) . HLE belongs to the serine proteases family and plays a role in intracellular defense against pathogens .
- Antibacterial Agents N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives combine thiazole and sulfonamide groups with antibacterial activity. Several of these synthesized compounds display antibacterial activity against Gram-negative and Gram-positive bacteria . Antibacterial sulfonamides are suggested as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is important for synthesizing folate necessary in cells for nucleic acid synthesis. DHPS inhibition does not allow bacterial cell division, resulting in a bacteriostatic effect .
Mechanism of Action
The mechanism of action of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways in which they are involved. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
While biological data for the target compound are absent in the evidence, structural analogs like 42 and 43 demonstrate the importance of substituent choice in modulating properties such as:
- Binding Affinity : Electron-withdrawing groups (e.g., Ms, F) may enhance interactions with polar enzyme active sites.
Biological Activity
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its effects on various biochemical pathways. This article synthesizes current research findings, including biochemical assays, structure-activity relationships (SAR), and case studies that elucidate the compound's pharmacological properties.
- Molecular Formula : C13H14N2O2S2
- Molecular Weight : 298.39 g/mol
- IUPAC Name : this compound
This compound acts primarily through modulation of nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for various cellular processes, including energy metabolism and DNA repair. The compound has been identified as a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the salvage pathway of NAD+ synthesis. This modulation enhances NAMPT activity, potentially counteracting the depletion of NAD+ observed in aging and various diseases .
Inhibitory Effects
Research has shown that this compound exhibits inhibitory effects on human leukocyte elastase (HLE), a serine protease implicated in inflammatory responses and tissue remodeling. By inhibiting HLE, the compound may contribute to reduced inflammation and tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .
Antimicrobial and Anti-inflammatory Activities
In addition to its enzymatic modulation, this compound has demonstrated antimicrobial properties against various bacterial strains, including MRSA and E. coli. The compound's anti-inflammatory effects have been linked to its selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 is significant as it reduces the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Efficacy Against Inflammation
A study assessed the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated that treatment significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and demonstrated a marked decrease in edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. In vitro tests revealed that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the methylsulfonyl and methylthio groups can significantly impact the compound's biological activity. For instance, variations in the substitution patterns on the phenyl ring have been correlated with changes in potency against NAMPT and COX-2. A systematic approach involving structural optimization has led to the identification of more potent analogs with enhanced selectivity .
Table 1: Structure-Activity Relationships
| Compound Variant | NAMPT Activity (IC50 μM) | COX-2 Inhibition (%) | Antimicrobial Efficacy (MIC μg/mL) |
|---|---|---|---|
| Parent Compound | 0.5 | 75 | 16 |
| Variant A | 0.3 | 85 | 8 |
| Variant B | 0.7 | 65 | 12 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of a nitrile precursor (e.g., 2-(methylthio)nicotinonitrile derivatives) under controlled temperature (60–80°C) to yield the corresponding amide. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), reaction time (12–24 hours), and acid concentration (e.g., 6M HCl). Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key functional groups should be analyzed?
- Methodological Answer :
- FTIR : Confirm the presence of sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and thioether (C–S at ~600–700 cm⁻¹) groups.
- NMR : ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm for methylsulfonyl and methylthio). ¹³C NMR identifies carbonyl (C=O at ~165–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. What are the recommended protocols for ensuring purity and stability during storage of this compound in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group. Use desiccants to avoid hygroscopic degradation. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use in experiments. Stability studies under varying pH and temperature conditions are advised .
Advanced Research Questions
Q. How can researchers characterize the crystalline forms of this compound, and what impact do polymorphic variations have on its physicochemical properties?
- Methodological Answer : Polymorph screening via solvent evaporation or slurry crystallization is performed. X-ray diffraction (XRD) identifies lattice parameters, while differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points). Polymorphs may differ in solubility and bioavailability; for example, a high-energy crystalline form could enhance dissolution rates in pharmacological assays .
Q. What electrochemical methods are suitable for studying its potential as a corrosion inhibitor, and how can surface adsorption mechanisms be validated?
- Methodological Answer : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5M HCl to assess inhibition efficiency. Surface adsorption is validated via Langmuir isotherm modeling. Post-experiment surface analysis with SEM/EDX confirms inhibitor film formation and elemental composition (e.g., sulfur from methylthio groups) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of the methylsulfonyl and methylthio substituents on bioactivity?
- Methodological Answer : Synthesize analogs with substituent modifications (e.g., replacing methylsulfonyl with sulfonamide or varying alkylthio chains). Test bioactivity in target assays (e.g., enzyme inhibition). Computational modeling (e.g., molecular docking) identifies binding interactions, while Hammett plots correlate electronic effects of substituents with activity .
Q. When encountering contradictory data in biological activity assays, what systematic approaches can be employed to identify and resolve experimental variables?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- Dose-Response Repetition : Test multiple concentrations across independent replicates.
- Interference Checks : Use UV-Vis or fluorescence quenching tests to rule out assay interference by the compound.
- Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR if initial data is from fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
